7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include benzo[d]thiazole derivatives and purine derivatives. The synthesis may involve:
Nucleophilic Substitution: Introduction of the benzo[d]thiazol-2-ylthio group via nucleophilic substitution reactions.
Amidation: Formation of the amide bond between the purine core and the benzyl(2-hydroxyethyl)amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazol-2-ylthio group.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: Various substitution reactions can be performed on the purine core and the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
In medicinal chemistry, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole structures.
Purine Derivatives: Compounds with similar purine cores.
Uniqueness
What sets 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its combination of functional groups, which provides unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H24N6O3S2 |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(2-hydroxyethyl)amino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O3S2/c1-28-20-19(21(32)27-23(28)33)30(12-14-34-24-25-17-9-5-6-10-18(17)35-24)22(26-20)29(11-13-31)15-16-7-3-2-4-8-16/h2-10,31H,11-15H2,1H3,(H,27,32,33) |
InChI Key |
DQOYLOLCYWEFSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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